1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
It has been observed that similar compounds can increase the phosphorylation of h2ax in mcf-7 cells , suggesting that they may affect DNA repair pathways.
Result of Action
Similar compounds have been observed to produce a loss of cell viability in mcf-10a cells .
Preparation Methods
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves multiple steps. One common synthetic route includes the reaction of 6-bromobenzo[d]thiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is typically heated to around 120°C for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzothiazole ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: The compound has shown promising antibacterial and antifungal activities.
Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have potential as antipsychotic and antiviral agents.
Comparison with Similar Compounds
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can be compared with other benzothiazole derivatives such as:
6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one: This compound has a chlorine atom instead of a bromine atom, which may result in different biological activities and reactivity.
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one: This compound has a shorter carbon chain, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiazole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYHHIZNNZZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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